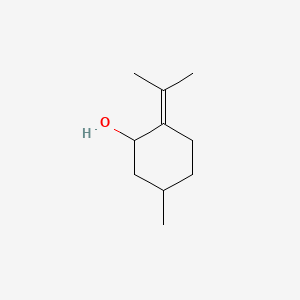

Pulegol

Description

Structure

3D Structure

Properties

CAS No. |

529-02-2 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

5-methyl-2-propan-2-ylidenecyclohexan-1-ol |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8,10-11H,4-6H2,1-3H3 |

InChI Key |

JGVWYJDASSSGEK-UHFFFAOYSA-N |

SMILES |

CC1CCC(=C(C)C)C(C1)O |

Canonical SMILES |

CC1CCC(=C(C)C)C(C1)O |

Other CAS No. |

529-02-2 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Pulegol Biosynthesis Pathway in Mentha pulegium

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the core biosynthetic pathway of (+)-pulegone, a key monoterpene found in Mentha pulegium (pennyroyal). Pulegone is a significant intermediate in the biosynthesis of menthol and a compound of interest for its own biological activities. This guide details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the pathway and associated workflows to support advanced research and development.

The Core Biosynthetic Pathway to (+)-Pulegone

The biosynthesis of (+)-pulegone in Mentha species is a multi-step enzymatic process localized within the secretory cells of peltate glandular trichomes on the plant's aerial surfaces.[1][2] The pathway begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are generated from the methylerythritol phosphate (MEP) pathway in the plastids.[3][4]

The key steps are as follows:

-

Geranyl Diphosphate (GPP) Synthesis: Geranyl diphosphate synthase (GPPS) catalyzes the condensation of IPP and DMAPP to form the C10 precursor, geranyl diphosphate (GPP).[1][2][4]

-

Cyclization to (-)-Limonene: GPP is cyclized by (-)-limonene synthase (LS) to form the initial monoterpene skeleton, (-)-limonene.[1][3]

-

Hydroxylation: The cytochrome P450 enzyme (-)-limonene-3-hydroxylase (L3H) introduces a hydroxyl group to (-)-limonene, yielding (-)-trans-isopiperitenol.[1][5]

-

Oxidation: The resulting alcohol is oxidized by (-)-trans-isopiperitenol dehydrogenase (IPD) to form the ketone, (-)-isopiperitenone.[1][5][6]

-

Reduction: In a critical stereospecific step, the endocyclic double bond of (-)-isopiperitenone is reduced by the NADPH-dependent (-)-isopiperitenone reductase (IPR) to produce (+)-cis-isopulegone.[6][7][8] It has been demonstrated that piperitenone is not a direct intermediate in this primary pathway.[7]

-

Isomerization: Finally, (+)-cis-isopulegone isomerase (IPGI) catalyzes the migration of the double bond to an exocyclic position, forming the more thermodynamically stable (+)-pulegone.[6][8]

(+)-Pulegone then serves as a crucial branch-point intermediate. It can be converted to menthofuran by menthofuran synthase (MFS) or, more centrally to the menthol pathway, be reduced by (+)-pulegone reductase (PR) to form a mixture of (-)-menthone and (+)-isomenthone.[2][3][9][10]

Quantitative Data

Quantitative analysis of the this compound biosynthesis pathway involves measuring metabolite concentrations and determining the kinetic properties of the enzymes involved.

Table 1: Metabolite Composition in Mentha pulegium

The relative abundance of pulegone and related monoterpenes can vary significantly based on environmental conditions, plant developmental stage, and geographic location.[11][12][13] The data below is compiled from various Gas Chromatography-Mass Spectrometry (GC-MS) analyses of M. pulegium essential oil.

| Compound | Chemical Class | Relative Percentage (%) | Reference |

| Pulegone | Monoterpene Ketone | 2.76 - 87.92 | [11][13][14][15][16] |

| Menthone | Monoterpene Ketone | 21.2 - 26.8 | [11][16] |

| Isomenthone | Monoterpene Ketone | Varies | [16] |

| Limonene | Monoterpene | 2.51 - 2.99 | [14] |

| Piperitone | Monoterpene Ketone | 23.08 | [13] |

| Piperitenone | Monoterpene Ketone | 12.06 | [13] |

| Menthol | Monoterpene Alcohol | 59.73 - 65.43 | [14] |

Note: Percentages represent the relative peak area in the chromatogram and can vary substantially.

Table 2: Enzyme Kinetic Parameters

Kinetic data for the enzymes in the pathway provide insight into reaction rates and substrate affinities. Data is most readily available for the well-characterized enzymes from the related Mentha piperita.

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | Optimal pH | Cofactor | Reference |

| (+)-Pulegone Reductase (PR) | (+)-Pulegone | 2.3 | 1.8 | 5.0 | NADPH | [6] |

| (+)-Pulegone Reductase (PR) | NADPH | 6.9 | 1.8 | 5.0 | - | [6] |

Experimental Protocols

Investigating the this compound biosynthesis pathway requires a combination of analytical chemistry, biochemistry, and molecular biology techniques.

Metabolite Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for identifying and quantifying volatile monoterpenes like pulegone in plant extracts.

Objective: To separate, identify, and quantify the components of Mentha pulegium essential oil or solvent extracts.

Methodology:

-

Extraction: Essential oils are typically extracted from dried aerial parts of the plant via hydrodistillation. Alternatively, methanolic extracts can be prepared for broader metabolite profiling.[14][15][17]

-

GC Separation: The extract is injected into a gas chromatograph.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[14]

-

Column: A capillary column, such as a CYCLODEX-B or HP-5, is used for separation.[18]

-

Temperature Program: A typical oven temperature program starts at a low temperature (e.g., 40-85°C), holds for several minutes, and then ramps up to a higher temperature (e.g., 200°C) to elute all compounds.[14][18]

-

-

MS Detection: As compounds elute from the GC column, they enter a mass spectrometer.

-

Compound Identification: Compounds are identified by comparing their retention times and mass spectra to those of authentic standards and by searching spectral libraries like the NIST Mass Spectral Library.[14]

-

Quantification: The relative percentage of each compound is determined by comparing its peak area to the total peak area of all identified compounds.[15] For absolute quantification, calibration curves with authentic standards are used.[19]

Recombinant Enzyme Assays

Enzyme assays are crucial for characterizing the function and kinetics of individual enzymes in the pathway.

Objective: To determine the catalytic activity and kinetic parameters (K_m, k_cat) of a biosynthetic enzyme (e.g., Pulegone Reductase).

Methodology:

-

Gene Cloning and Expression: The gene encoding the target enzyme (e.g., PR from Mentha) is cloned into an expression vector (e.g., pET21b) and transformed into an expression host like E. coli.[19] The recombinant protein, often with a purification tag (e.g., His6-tag), is overexpressed.

-

Protein Purification: The bacterial cells are lysed, and the target protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography).

-

Enzyme Assay Reaction:

-

Reaction Mixture: A typical reaction (e.g., for Pulegone Reductase) contains a buffer (e.g., 50 mM KH2PO4, pH 7.5), the purified enzyme (e.g., 30 µM), the substrate (e.g., 20 µM (+)-pulegone), and the necessary cofactor (e.g., 10 mM NADPH).[18] A cofactor regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is often included for sustained activity.[18][20]

-

Incubation: The reaction is initiated by adding the substrate or enzyme and incubated at a controlled temperature (e.g., 31°C) for a specific time (e.g., 1 hour).[18]

-

-

Product Analysis: The reaction is stopped (e.g., by adding an organic solvent like n-hexane). The organic layer containing the substrate and products is then analyzed by GC-MS to quantify the formation of products (e.g., (-)-menthone and (+)-isomenthone).[18]

-

Kinetic Analysis: To determine K_m and k_cat, the assay is repeated with varying substrate concentrations, and the initial reaction velocities are plotted against substrate concentration, fitting the data to the Michaelis-Menten equation.

Gene Expression Analysis via qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of genes encoding the biosynthetic enzymes, providing insights into the transcriptional regulation of the pathway.

Objective: To quantify the expression levels of key genes like (-)-isopiperitenone reductase (IPR) and (+)-pulegone reductase (PR) in different tissues or under various experimental conditions (e.g., drought stress).[21]

Methodology:

-

RNA Extraction: Total RNA is isolated from specific Mentha tissues (e.g., leaves, flowers).

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA), which serves as the template for PCR.

-

Primer Design: Gene-specific primers are designed for each target gene and for a reference (housekeeping) gene for normalization.

-

qRT-PCR Reaction: The reaction is performed in a real-time PCR machine using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The machine monitors the fluorescence increase in real-time as the DNA is amplified.

-

Data Analysis: The cycle threshold (Ct) value for each gene is determined. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing its expression to the reference gene and comparing it to a control condition.[21][22] This allows for the determination of up- or down-regulation of pathway genes in response to specific stimuli.[21][23]

References

- 1. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]

- 3. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]

- 4. The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of monoterpenes: demonstration that (+)-cis-isopulegone, not piperitenone, is the key intermediate in the conversion of (-)-isopiperitenone to (+)-pulegone in peppermint (Mentha piperita) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. uniprot.org [uniprot.org]

- 11. researchgate.net [researchgate.net]

- 12. Pedoclimatic Conditions Influence the Morphological, Phytochemical and Biological Features of Mentha pulegium L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical Composition of Mentha pulegium and its Contributions to Antimicrobial, Antioxidant, and Insecticidal Activities: Insights from In Vitro and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhancing growth and bioactive metabolites characteristics in Mentha pulegium L. via silicon nanoparticles during in vitro drought stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. impactfactor.org [impactfactor.org]

- 16. Expediting multiple biological properties of main bioactive compounds of Mentha pulegium L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Enantiomers of Pulegol: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulegol, a monoterpenoid alcohol, is a chiral molecule existing as two enantiomers: (+)-pulegol and (-)-pulegol. These stereoisomers, while possessing identical chemical formulas and connectivity, can exhibit distinct biological activities due to their differential interactions with chiral biological receptors. This technical guide provides an in-depth overview of the known biological activities of this compound enantiomers, with a focus on their insecticidal, antimicrobial, and anti-inflammatory properties. This document summarizes available quantitative data, details relevant experimental methodologies, and illustrates key experimental workflows and signaling pathways to facilitate further research and drug development.

It is critical to note that while the interest in the stereospecific bioactivities of chiral compounds is growing, the scientific literature presents a significant data gap in the direct comparative analysis of (+)-pulegol and (-)-pulegol. Much of the available research has been conducted on the oxidized form, pulegone, or on essential oils containing a mixture of related terpenoids. Therefore, where direct comparative data for this compound enantiomers is unavailable, this guide will present data for the closely related pulegone enantiomers to provide the most relevant context, with the explicit clarification that these are not direct data for this compound enantiomers.

Insecticidal Activity

This compound and its derivatives have demonstrated significant potential as natural insecticides. The insecticidal action of monoterpenes is often attributed to their neurotoxic effects, primarily through the inhibition of the enzyme acetylcholinesterase (AChE) and modulation of the γ-aminobutyric acid (GABA) receptor. While direct comparative studies on the insecticidal activity of this compound enantiomers are limited, research on the enantiomers of the related ketone, pulegone, provides valuable insight.

Quantitative Data

| Compound | Target Insect | Assay Type | Metric | Value |

| (+)-Pulegone | Sitophilus zeamais | Fumigant Toxicity | LC50 (24h) | 23.04 µl/L air[1] |

| (-)-Pulegone | Sitophilus zeamais | Fumigant Toxicity | LC50 (24h) | Data not available |

| (+)-Pulegone | Tribolium castaneum | Contact Toxicity | LD50 | 11.11 µ g/insect [2] |

| (-)-Pulegone | Tribolium castaneum | Contact Toxicity | LD50 | Data not available |

| Pulegone (isomer unspecified) | Callosobruchus maculatus | Fumigant Toxicity | LC50 (24h) | 95.80 µl/L air |

Experimental Protocol: Fumigant Toxicity Assay

This protocol is designed to assess the toxicity of volatile compounds like this compound enantiomers to stored product insects.

Materials:

-

(+)-Pulegol and (-)-pulegol

-

Volatile solvent (e.g., acetone)

-

Glass jars or vials of a known volume (fumigation chambers)

-

Filter paper strips

-

Test insects (e.g., Sitophilus zeamais)

-

Controlled environment chamber (25 ± 1°C, 65 ± 5% RH)

Procedure:

-

Preparation of Test Solutions: Prepare a series of concentrations of each this compound enantiomer in a volatile solvent.

-

Application: Apply a precise volume (e.g., 10 µL) of each test solution onto a filter paper strip. Allow the solvent to evaporate completely.

-

Insect Exposure: Place the treated filter paper inside the fumigation chamber and introduce a known number of adult insects (e.g., 20). A control group with solvent-treated filter paper should be included.

-

Incubation: Seal the chambers and incubate in a controlled environment for a specified period (e.g., 24, 48, or 72 hours).

-

Mortality Assessment: After the exposure period, count the number of dead insects. Insects that do not respond to probing are considered dead.

-

Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration for 50% of the population) values using probit analysis.

Workflow for Fumigant Toxicity Assay

Antimicrobial Activity

Monoterpenes, including this compound, are known for their broad-spectrum antimicrobial properties. Their lipophilic nature allows them to disrupt the cell membranes of microorganisms, leading to increased permeability and leakage of cellular components.

Quantitative Data

Direct comparative data for the antimicrobial activity of (+)-pulegol and (-)-pulegol is scarce. The following table presents data for pulegone and derivatives of isothis compound.

| Compound | Microorganism | Assay Type | Metric | Value (µM) |

| Pulegone (isomer unspecified) | Staphylococcus aureus | Broth Microdilution | MIC | 12.5[3][4] |

| Naphthylmethyl-substituted β-aminolactone (from (+)-neoisothis compound) | Staphylococcus aureus | Broth Microdilution | MIC | 12.5[3][4] |

| Pulegone (isomer unspecified) | Escherichia coli | Broth Microdilution | MIC | Data not available |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

Materials:

-

(+)-Pulegol and (-)-pulegol

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Microbial inoculum standardized to 0.5 McFarland

-

Positive control (microorganism in broth)

-

Negative control (broth only)

-

Standard antibiotic (e.g., ampicillin, fluconazole)

Procedure:

-

Preparation of Stock Solution: Dissolve the this compound enantiomers in DMSO to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution in the broth medium to achieve a range of test concentrations.

-

Inoculation: Add a standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or with the aid of a microplate reader.

Workflow for Broth Microdilution Assay

Anti-inflammatory Activity

This compound and related monoterpenes have demonstrated anti-inflammatory properties in various preclinical models. The proposed mechanism involves the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and the nuclear factor-kappa B (NF-κB) signaling pathway.

Quantitative Data

Direct comparative data for the anti-inflammatory activity of (+)-pulegol and (-)-pulegol is not available. The following table presents data for pulegone and isothis compound.

| Compound | Animal Model | Metric | Dose (mg/kg) | % Inhibition of Edema |

| Pulegone (isomer unspecified) | Carrageenan-induced paw edema (rats) | Edema volume | 100 | Significant reduction (quantitative data varies) |

| Isothis compound (isomer unspecified) | Carrageenan-induced paw edema (mice) | Edema volume | 10 | 81.20% (at 4h)[6] |

| Isothis compound (isomer unspecified) | Carrageenan-induced paw edema (mice) | Edema volume | 50 | Significant reduction[2] |

| S(+)-zaltoprofen (for comparison) | Carrageenan-induced paw edema (rodents) | Edema volume | - | Potent inhibition[7] |

| R(-)-zaltoprofen (for comparison) | Carrageenan-induced paw edema (rodents) | Edema volume | - | No inhibition[7] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[3][8][9][10][11]

Materials:

-

(+)-Pulegol and (-)-pulegol

-

Vehicle (e.g., saline, Tween 80)

-

Carrageenan (1% solution in saline)

-

Rodents (e.g., Wistar rats or Swiss mice)

-

Plethysmometer or calipers for measuring paw volume

-

Positive control (e.g., indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.

-

Grouping and Administration: Divide animals into groups: vehicle control, positive control, and test groups receiving different doses of each this compound enantiomer. Administer the compounds orally or intraperitoneally.

-

Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Workflow for Carrageenan-Induced Paw Edema Assay

Signaling Pathways

The biological activities of this compound and its derivatives are mediated through their interaction with specific cellular signaling pathways. While direct evidence for the enantiomers of this compound is limited, the known mechanisms of related monoterpenes, particularly in the context of inflammation, point towards the modulation of the NF-κB pathway.

Proposed Anti-inflammatory Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB signaling cascade. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα allows the NF-κB dimer (p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. Monoterpenes such as pulegone are thought to exert their anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and reducing the expression of pro-inflammatory mediators.

Proposed Mechanism of this compound in the NF-κB Signaling Pathway

Conclusion and Future Directions

The enantiomers of this compound represent a promising area for the development of novel therapeutic and pest management agents. However, a significant gap exists in the scientific literature regarding the direct comparative analysis of the biological activities of (+)-pulegol and (-)-pulegol. The available data on related compounds, such as pulegone and isothis compound, suggest that stereochemistry likely plays a crucial role in their biological effects.

Future research should prioritize the following:

-

Direct Comparative Studies: Conduct comprehensive studies directly comparing the insecticidal, antimicrobial, and anti-inflammatory activities of purified (+)-pulegol and (-)-pulegol to elucidate their enantioselective effects.

-

Mechanism of Action: Investigate the specific molecular targets and signaling pathways modulated by each this compound enantiomer to understand the basis of their differential activities.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Develop QSAR models to predict the biological activities of other related chiral monoterpenoids.

-

Toxicological and Safety Assessments: Perform thorough toxicological evaluations of the individual enantiomers to determine their safety profiles for potential applications.

A deeper understanding of the enantioselective biological activities of this compound will be instrumental in unlocking their full potential in drug discovery and the development of new, effective, and potentially safer bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isothis compound and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Evaluation of (+)-Neoisothis compound-Based Amino and Thiol Adducts [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Differential anti-inflammatory and analgesic effects by enantiomers of zaltoprofen in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thaiscience.info [thaiscience.info]

An In-depth Technical Guide to the Natural Sources and Distribution of Pulegol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulegol and its isomers, including isothis compound, are naturally occurring monoterpenoid alcohols found in a variety of aromatic plants. These compounds are of significant interest to the pharmaceutical and flavor industries due to their biological activities and sensory properties. This technical guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of this compound isomers. It includes quantitative data on their occurrence in various plant species, detailed experimental protocols for their extraction and analysis, and visual representations of their biosynthetic pathways and analytical workflows.

Introduction to this compound and its Isomers

This compound (p-menth-4(8)-en-3-ol) and its more common isomer, isothis compound (p-menth-8-en-3-ol), are chiral monoterpenoids. Isothis compound exists as four diastereomeric pairs of enantiomers: isothis compound, isoisothis compound, neoisothis compound, and neoisoisothis compound, arising from its three chiral centers.[1] The most commercially significant isomer is (-)-isothis compound, which serves as a key precursor in the industrial synthesis of (-)-menthol.[1] These compounds are primarily recognized as intermediates or byproducts in the biosynthesis of menthol in plants of the Mentha genus.

Natural Occurrence and Distribution

This compound and its isomers are predominantly found in the essential oils of plants belonging to the Lamiaceae family, particularly in the genera Mentha, Calamintha, and Lippia. The distribution and concentration of these isomers can vary significantly depending on the plant species, geographical origin, and stage of growth.[2][3]

Quantitative Distribution in Plant Essential Oils

The following tables summarize the quantitative data on the presence of this compound and isothis compound in various plant species.

Table 1: this compound Content in Essential Oils of Various Plant Species

| Plant Species | Plant Part | This compound Content (%) | Geographical Origin | Reference |

| Mentha pulegium | Aerial parts | 68.86 - 70.92 | Morocco | [4] |

| Mentha pulegium | Aerial parts | 65.52 | Iran | [5] |

| Mentha pulegium | - | 74.04 | Morocco | [6] |

| Mentha pulegium | - | 43.3 - 87.3 | Algeria | [7] |

| Mentha pulegium | - | 65.9 - 83.1 | India | [8] |

| Calamintha nepeta | - | 21.4 - 84.7 | Italy | [9] |

| Mentha × piperita | - | up to 13.0 | Various European | [10] |

| Mentha × piperita | - | ~1 | - | [11] |

Table 2: Isothis compound Content in Essential Oils of Various Plant Species

| Plant Species | Plant Part | Isothis compound Content (%) | Geographical Origin | Reference |

| Mentha pulegium | Aerial parts | 2.53 | Iran | [5] |

| Mentha arvensis | - | 0.81 - 1.57 | India (Kumaon) | [12] |

| Mentha × piperita | - | max 0.2 | European Pharmacopoeia | [10] |

| Corymbia citriodora | Leaves | 2.55 - 2.70 | - | [13] |

Biosynthesis of this compound Isomers

This compound and isothis compound are key intermediates in the biosynthesis of menthol in Mentha species. The pathway begins with the cyclization of geranyl diphosphate to (-)-limonene.[14] Subsequent enzymatic reactions, including hydroxylations and reductions, lead to the formation of various p-menthane monoterpenoids. Pulegone is a central intermediate that can be reduced to menthone by pulegone reductase, a key stereoselective enzyme.[15][16][17] this compound can be formed as a side product in this pathway.

Menthol Biosynthetic Pathway

The following diagram illustrates the enzymatic steps involved in the biosynthesis of (-)-menthol, highlighting the position of pulegone and its relation to this compound isomers.

Caption: Biosynthetic pathway of (-)-menthol in Mentha species.

Experimental Protocols

The extraction and analysis of this compound isomers from plant materials typically involve steam distillation or solvent extraction followed by chromatographic separation and spectroscopic identification.

Extraction of Essential Oils

A common method for extracting essential oils from aromatic plants is hydrodistillation.

Protocol: Hydrodistillation using a Clevenger-type apparatus [4]

-

Plant Material Preparation: Air-dry the aerial parts of the plant material at room temperature.

-

Hydrodistillation: Place 100 g of the dried plant material in a flask with a sufficient volume of water.

-

Apparatus Setup: Connect the flask to a Clevenger-type apparatus.

-

Distillation: Heat the flask to boiling and continue the distillation for 3 hours. The essential oil will be collected in the calibrated tube of the apparatus.

-

Oil Collection and Drying: Separate the essential oil from the aqueous layer. Dry the oil over anhydrous sodium sulfate.

-

Storage: Store the extracted essential oil in a sealed vial at 4°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most widely used technique for the identification and quantification of volatile compounds like this compound isomers in essential oils.[18][19]

Protocol: GC-MS Analysis of this compound Isomers [4][5]

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or dichloromethane).

-

GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Column: Employ a capillary column suitable for separating terpenes, such as a DB-5 or HP-5MS column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 50-60°C, hold for a few minutes, then ramp up to 240-265°C at a rate of 2.5-3°C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Compound Identification: Identify the compounds by comparing their mass spectra with those in a mass spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards or literature values.

-

Quantification: Determine the relative percentage of each compound by integrating the peak areas in the total ion chromatogram.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the extraction and analysis of this compound isomers from plant material.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Alkenylbenzenes in Plants: Flavours and Possibly Toxic Plant Metabolites [mdpi.com]

- 4. Physicochemical Characterization and Antioxidant Properties of Essential Oils of M. pulegium (L.), M. suaveolens (Ehrh.) and M. spicata (L.) from Moroccan Middle-Atlas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academicjournals.org [academicjournals.org]

- 6. Chemical Composition, Antioxidant Activity, and Multivariate Analysis of Four Moroccan Essential Oils: Mentha piperita, Mentha pulegium, Thymus serpyllum, and Thymus zygis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. Calamintha nepeta (L.) Savi and its Main Essential Oil Constituent Pulegone: Biological Activities and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kirj.ee [kirj.ee]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. (-)-Menthol biosynthesis and molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis (Journal Article) | OSTI.GOV [osti.gov]

- 17. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Toxicological Profile of Pulegol in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulegol, a monoterpene found in various essential oils, presents a complex toxicological profile of significant interest in the fields of toxicology and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on mammalian systems, with a primary focus on its metabolite, pulegone, which is often the compound studied in toxicological assessments. The primary target organ for this compound and pulegone toxicity is the liver, with hepatotoxicity being a major concern. The mechanism of toxicity is largely attributed to metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive metabolites such as menthofuran. This guide summarizes key findings on its metabolism, organ-specific toxicities, genotoxicity, and carcinogenicity. Quantitative toxicological data are presented in structured tables for ease of comparison. Detailed experimental protocols for key toxicological assays are provided, and critical metabolic and signaling pathways are visualized using diagrams to facilitate a deeper understanding of its toxicological mechanisms.

Introduction

This compound is a naturally occurring monoterpenoid alcohol. However, much of the toxicological data available is for its oxidized form, (R)-(+)-pulegone, a major constituent of essential oils from plants like pennyroyal and peppermint. Historically, pennyroyal oil has been used in traditional medicine, but reports of severe toxicity, including fatalities, have prompted extensive toxicological investigation. Understanding the toxicological profile of this compound and its metabolites is crucial for risk assessment and for the development of safer therapeutic agents derived from natural products.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for pulegone, the primary metabolite of this compound, in various mammalian systems.

Table 1: Acute Toxicity of (R)-(+)-Pulegone

| Species | Route of Administration | LD50 (mg/kg bw) | Reference(s) |

| Rat | Oral | 470 | [1] |

| Rat | Intraperitoneal | 150 | [2] |

| Mouse | Subcutaneous | 1709 | [2] |

| Dog | Intravenous | 330 (LDLo) | [2] |

LDLo: Lowest published lethal dose

Table 2: Subchronic and Chronic Toxicity of (R)-(+)-Pulegone

| Species | Study Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects Observed at LOAEL | Reference(s) |

| Rat | 28-day | - | 80 | Histopathological changes in the white matter of the cerebellum | [2] |

| Rat | 90-day | 40 (for nephropathy) | - | Nephropathy associated with hyaline droplets | [1] |

| Rat (Female) | 2-year | - | 18.75 | Nephropathy, hepatotoxicity, incidences of urinary bladder papilloma | [1] |

| Mouse | 2-year | - | 37.5 | Hepatocellular adenoma, hepatocellular carcinoma, and hepatoblastoma | [1] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Metabolism and Mechanism of Toxicity

The toxicity of this compound is intrinsically linked to its metabolic activation. The primary metabolic pathways occur in the liver and involve cytochrome P450 (CYP) enzymes.

Metabolic Activation

This compound is oxidized to pulegone, which is then further metabolized. A key step in pulegone's bioactivation is the formation of menthofuran, a proximate toxic metabolite. This metabolic conversion is catalyzed by CYP enzymes. The formation of reactive metabolites is a critical event, as these can covalently bind to cellular macromolecules, leading to cellular damage. Pretreatment with CYP inducers like phenobarbital can enhance pulegone's hepatotoxicity, while inhibitors such as piperonyl butoxide can reduce it, highlighting the central role of metabolic activation.

References

Pulegone Metabolism and Detoxification: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulegone, a monoterpene found in various mint species, is of significant interest to the scientific community due to its potential hepatotoxicity. Understanding its metabolic activation and subsequent detoxification pathways is crucial for risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the in vivo metabolism and detoxification of pulegone, with a focus on the enzymatic processes, quantitative data, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and toxicology.

Introduction

(R)-(+)-Pulegone is a major constituent of pennyroyal oil and is known for its hepatotoxic effects.[1][2] The toxicity of pulegone is not inherent to the parent molecule but arises from its metabolic activation by cytochrome P450 (CYP) enzymes into reactive metabolites.[3] The primary toxic metabolite is menthofuran, which can cause centrilobular necrosis in the liver.[2][3] The balance between metabolic activation and detoxification pathways ultimately determines the extent of pulegone-induced liver injury. This guide will delve into the intricate mechanisms of pulegone metabolism, the formation of toxic intermediates, and the cellular defense systems involved in their detoxification.

Pulegone Metabolism: Bioactivation Pathways

The in vivo metabolism of pulegone is a complex process involving multiple enzymatic reactions, primarily occurring in the liver. The main pathways of pulegone metabolism are hydroxylation, reduction, and conjugation.[4]

Cytochrome P450-Mediated Oxidation

The initial and most critical step in pulegone's bioactivation is its oxidation by cytochrome P450 enzymes. This process primarily leads to the formation of menthofuran, a key proximate hepatotoxin.[3]

-

Formation of Menthofuran: Pulegone is hydroxylated at the allylic C9 position to form 9-hydroxypulegone, which then undergoes intramolecular cyclization to yield menthofuran.[4]

-

Involvement of CYP Isoforms: Several human CYP isoforms have been identified as being responsible for the conversion of pulegone to menthofuran. The primary enzymes involved are CYP2E1, CYP1A2, and CYP2C19.[5]

Other Oxidative Pathways

Besides the formation of menthofuran, pulegone can undergo hydroxylation at other positions, such as the C5 position to form 5-hydroxypulegone. This metabolite can then be dehydrated to piperitenone.[6]

Detoxification Mechanisms

The detoxification of pulegone and its reactive metabolites is crucial for mitigating its toxic effects. The primary detoxification pathways involve conjugation reactions.

Glutathione Conjugation

Glutathione (GSH), a major intracellular antioxidant, plays a pivotal role in the detoxification of pulegone's electrophilic metabolites.[7] Depletion of hepatic GSH has been shown to exacerbate pulegone-induced hepatotoxicity.[7]

-

Direct Conjugation: Pulegone can undergo Michael addition with glutathione, a reaction that can be catalyzed by glutathione S-transferases (GSTs).[4]

-

Conjugation of Reactive Metabolites: The reactive metabolites of menthofuran can also be conjugated with GSH, leading to their neutralization and excretion.[8]

Glucuronidation

Hydroxylated metabolites of pulegone can undergo glucuronidation, a phase II metabolic reaction that increases their water solubility and facilitates their excretion in the urine and bile.[4]

Quantitative Data

Table 1: Enzyme Kinetics of Pulegone Metabolism

| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |

| Human CYP2E1 | (R)-(+)-Pulegone | Menthofuran | 29 | 8.4 | [5] |

| Human CYP1A2 | (R)-(+)-Pulegone | Menthofuran | 94 | 2.4 | [5] |

| Human CYP2C19 | (R)-(+)-Pulegone | Menthofuran | 31 | 1.5 | [5] |

Table 2: In Vivo Toxicity Data of Pulegone

| Species | Route of Administration | LD50 | Observed Effects | Reference |

| Rat | Intraperitoneal | 150 mg/kg | Hepatotoxicity | [1][9] |

| Mouse | Subcutaneous | 1709 mg/kg | - | [1][9] |

| Dog | Intravenous | 330 mg/kg (Absolute Lethal Dose) | - | [1] |

| Rat | Oral (28 days) | 80-160 mg/kg/day | Atonia, decreased creatinine, liver and cerebellum histopathological changes | [10] |

| Mouse | Intraperitoneal | 300-500 mg/kg | Hepatic necrosis, elevated SGPT/ALT | [1] |

Table 3: Urinary Metabolite Concentrations in Rats

| Compound | Dose (mg/kg) | Concentration in 18-h Urine (µg/mL) | Reference |

| Pulegone | 75 | 1.8 ± 0.5 | [11][12] |

| 150 | 3.5 ± 0.8 | [11][12] | |

| Piperitone | 75 | 4.9 ± 1.2 | [11][12] |

| 150 | 4.2 ± 1.0 | [11][12] | |

| Piperitenone | 75 | 11.2 ± 2.5 | [11][12] |

| 150 | 18.9 ± 4.1 | [11][12] | |

| Menthofuran | 75 | 0.7 ± 0.2 | [11][12] |

| 150 | 1.5 ± 0.3 | [11][12] |

Signaling Pathways

Pulegone-induced toxicity is closely linked to the induction of oxidative stress. While direct modulation of specific signaling pathways by pulegone is still under investigation, changes in gene expression related to oxidative stress response, such as the activation of the Nrf2 pathway, have been suggested.[13] The Keap1-Nrf2 pathway is a critical regulator of cellular antioxidant responses. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus to activate the transcription of antioxidant genes.[14]

Experimental Protocols

In Vivo Rodent Study Protocol

-

Animal Model: Male F344/N rats or B6C3F1 mice are commonly used.[5]

-

Pulegone Administration: Pulegone is typically dissolved in a vehicle like corn oil and administered via oral gavage. Doses can range from 18.75 to 150 mg/kg body weight for sub-chronic studies.[15][16]

-

Sample Collection:

-

Urine: 18-hour urine samples can be collected using metabolic cages.[11][16]

-

Blood: Blood samples are collected via cardiac puncture at the time of sacrifice for serum enzyme analysis (ALT, AST).[3][17]

-

Tissues: Liver and other organs are collected, weighed, and fixed in 10% neutral buffered formalin for histopathological examination or flash-frozen for molecular analysis.[3]

-

-

Analysis:

HPLC Method for Pulegone Metabolite Analysis

-

Instrumentation: A standard HPLC system with a UV detector is suitable.

-

Column: A C18 column is typically used for separation.[19]

-

Mobile Phase: A common mobile phase is a gradient of methanol and water. For example, a mixture of MeOH-H2O (80:20) can be used.[19]

-

Detection: Pulegone and its metabolites can be detected by UV absorbance at 252 nm.[19]

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known standards.[19]

GC-MS Method for Pulegone Metabolite Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Extraction: Metabolites can be extracted from urine using simultaneous distillation-extraction (SDE) with a solvent like dichloromethane.[20]

-

Column: A capillary column such as a 3% OV-101 is used for separation.[21]

-

Temperature Program: A temperature gradient is employed, for example, from 100°C to 300°C at a rate of 15°C/minute.[21]

-

Detection: Mass spectrometry is used for the identification and quantification of the metabolites based on their mass spectra and retention times.[20][21]

In Vitro Glutathione Depletion Assay

-

Cell Culture: A suitable cell line, such as HepG2 human hepatocarcinoma cells, is cultured to approximately 80% confluency.[22]

-

Treatment: Cells are treated with varying concentrations of pulegone for a specified duration.

-

Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable buffer (e.g., 5% sulfosalicylic acid).[22]

-

GSH/GSSG Measurement: The levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) in the cell lysate are determined using a colorimetric assay kit, which is often based on the enzymatic recycling method with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)).[23][24]

-

Data Analysis: The GSH/GSSG ratio is calculated to assess the level of oxidative stress. A decrease in this ratio indicates increased oxidative stress.

Visualizations

Diagram 1: Pulegone Metabolic Pathways

Caption: Major metabolic pathways of pulegone in vivo.

Diagram 2: Experimental Workflow for In Vivo Pulegone Toxicity Study

Caption: Workflow for a typical in vivo pulegone toxicity study.

Diagram 3: Keap1-Nrf2 Signaling Pathway in Response to Pulegone-Induced Oxidative Stress

Caption: The Keap1-Nrf2 pathway in response to oxidative stress.

Conclusion

The metabolism of pulegone is a double-edged sword, involving both bioactivation to the hepatotoxic metabolite menthofuran and detoxification through conjugation pathways. The balance between these processes, largely dependent on the activity of CYP450 enzymes and the availability of glutathione, is a key determinant of individual susceptibility to pulegone-induced liver injury. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in further investigating the toxicology of pulegone and developing strategies to mitigate its adverse effects. Further research into the specific signaling pathways modulated by pulegone and its metabolites will provide deeper insights into its mechanisms of toxicity and may reveal novel therapeutic targets.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vivo inhibition of CYP2E1 fails to reduce pulegone-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of (R)-(+)-pulegone in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Menthofuran-dependent and independent aspects of pulegone hepatotoxicity: roles of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Short term toxicity study in rats dosed with pulegone and menthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Mode of action of pulegone on the urinary bladder of F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pulegone and Eugenol Oral Supplementation in Laboratory Animals: Results from Acute and Chronic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. publications.iarc.who.int [publications.iarc.who.int]

- 16. researchgate.net [researchgate.net]

- 17. ibbj.org [ibbj.org]

- 18. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [Quantitative analysis of pulegone in Herba Schizonepetae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 2024.sci-hub.se [2024.sci-hub.se]

- 22. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. sigmaaldrich.com [sigmaaldrich.com]

A Historical Perspective on the Ethnobotanical Uses of Pulegone: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulegone, a naturally occurring monoterpene ketone, is the principal component of the essential oil of several plants in the Lamiaceae family, most notably pennyroyal (Mentha pulegium and Hedeoma pulegioides). Historically, these plants have been integral to traditional medicine systems worldwide for a diverse range of applications, from culinary flavoring to potent medicinal preparations. This technical guide provides a comprehensive historical perspective on the ethnobotanical uses of pulegone-rich plants, with a focus on the scientific basis for their traditional applications and the mechanisms underlying their physiological effects. This document summarizes key quantitative toxicological data, details relevant experimental protocols for assessing pulegone's biological activity, and presents signaling pathways implicated in its metabolism and toxicity.

Introduction

The use of plants for medicinal purposes is a practice as old as humanity itself. Among the vast pharmacopeia of the natural world, pulegone-containing plants have a rich and complex history. Ancient Greek and Roman physicians, including Dioscorides and Pliny the Elder, documented the use of pennyroyal as a culinary herb and for its medicinal properties.[1][2][3] Its name is believed to be derived from the Latin word "pulex," meaning flea, alluding to its traditional use as an insect repellent.[1][2] This guide delves into the historical ethnobotanical applications of pulegone, bridging traditional knowledge with modern scientific understanding to provide a resource for researchers in ethnopharmacology, toxicology, and drug development.

Ethnobotanical Uses of Pulegone-Containing Plants

The primary sources of pulegone in traditional medicine are European pennyroyal (Mentha pulegium) and American pennyroyal (Hedeoma pulegioides).[1][2] While belonging to different genera, they have been used interchangeably due to their similar chemical profiles and therapeutic applications.[4][5]

Culinary and Flavoring Agent

Historically, pennyroyal was a common culinary herb, particularly in Greek and Roman cuisine, often used in recipes alongside herbs like lovage, oregano, and coriander.[1] The leaves, with their strong, mint-like aroma, were also brewed into teas for promoting good digestion.[6][7] An essential oil derived from these plants has been utilized by the food industry as a flavoring agent in beverages, ice cream, and baked goods.[6][7]

Insect Repellent

One of the most consistent historical uses of pennyroyal is as an insect repellent.[1][6][7] The crushed leaves and stems were rubbed on the body to ward off fleas, ticks, gnats, and mosquitos.[1][6][7] The essential oil has also been a component in commercial insect repellents.[6][7]

Traditional Medicinal Applications

The medicinal uses of pulegone-rich plants are extensive and varied, though often accompanied by warnings of toxicity.

-

Digestive Aid: A tea made from the leaves was traditionally used as a carminative to treat digestive disorders such as gas, bloating, and stomach aches.[6][7]

-

Respiratory Ailments: European settlers and Native American tribes used pennyroyal to treat colds, whooping cough, and other respiratory ailments, often due to its ability to promote perspiration.[2][5][6][7]

-

Female Health, Emmenagogue, and Abortifacient: Historically, pennyroyal has been widely known for its use in addressing "female disorders."[2] It was used to treat painful menstruation and as an aid in childbirth.[6][7] Most notably, it has a long and well-documented history as an emmenagogue to stimulate menstrual flow and, in higher doses, as a potent abortifacient.[1][2][3][5][8] This application dates back to ancient Greece and Rome.[3][9] However, it is crucial to note that the dose required to induce abortion is dangerously close to, and in some cases, is a lethal dose.[2][10]

Toxicology and Metabolism of Pulegone

The significant toxicity of pulegone, particularly in the form of concentrated essential oil, is a critical aspect of its historical and modern scientific consideration. Ingestion of pennyroyal oil can lead to severe health consequences, including liver and kidney damage, and has been fatal in some instances.[1][11][12]

Quantitative Toxicological Data

The toxicity of pulegone has been evaluated in numerous studies. The following tables summarize key quantitative data on its acute toxicity.

| Compound | Test Animal | Route of Administration | LD50 Value | Reference |

| (R)-(+)-Pulegone | Rat | Oral | 470 mg/kg bw | [13][14] |

| Isopulegol | Rat | Oral | 936 mg/kg bw | [13] |

| Isopulegyl acetate | Rat | Oral | > 5000 mg/kg bw | [13] |

| (S)-(-)-Pulegone | Mouse | Intraperitoneal | Less toxic than (R)-(+)-isomer | [13] |

| (R)-(+)-Pulegone | Mouse | Intraperitoneal | 400 mg/kg bw (5/10 deaths) | [13] |

| Menthofuran | Mouse | Intraperitoneal | 200 mg/kg bw (5/15 deaths) | [13] |

Table 1: Acute Toxicity (LD50) of Pulegone and Related Compounds.

| Compound | Test Animal | Dose | Duration | Observed Effects | Reference |

| (R)-(+)-Pulegone | Rat | 20, 80, 160 mg/kg bw/day | 28 days | Dose-dependent atonia, reduced water consumption, and body weight gain at higher doses. | [14] |

| (R)-(+)-Pulegone | Rat | 100 mg/kg bw/day | Not specified | Increased alanine aminotransferase activity. | [13] |

| Peppermint Oil (1.1% pulegone) | Rat | 40 mg/kg bw/day | 90 days | NOEL for nephropathy. | [13] |

Table 2: Sub-chronic Toxicity of Pulegone.

Metabolism and Hepatotoxicity

Pulegone itself is not the ultimate toxicant. Its hepatotoxicity is primarily attributed to its metabolic bioactivation in the liver by cytochrome P450 (CYP) enzymes.[15][16][17] The major metabolic pathway involves the oxidation of pulegone to menthofuran, a more potent hepatotoxin.[15][16][17]

The following diagram illustrates the metabolic activation of pulegone.

References

- 1. Mentha pulegium - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. Pennyroyal, Mifepristone, and the Long History of Medication Abortions – Nursing Clio [nursingclio.org]

- 4. Hedeoma pulegioides (American false pennyroyal): Go Botany [gobotany.nativeplanttrust.org]

- 5. 2.16 Pennyroyal. | Henriette's Herbal Homepage [henriettes-herb.com]

- 6. practicalplants.org [practicalplants.org]

- 7. pfaf.org [pfaf.org]

- 8. Mentha pulegium L. (Pennyroyal, Lamiaceae) Extracts Impose Abortion or Fetal-Mediated Toxicity in Pregnant Rats; Evidenced by the Modulation of Pregnancy Hormones, MiR-520, MiR-146a, TIMP-1 and MMP-9 Protein Expressions, Inflammatory State, Certain Related Signaling Pathways, and Metabolite Profiling via UPLC-ESI-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gbif.org [gbif.org]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. Mentha Pulegium: A Plant with Several Medicinal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pennyroyal Oil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. PULEGONE AND RELATED SUBSTANCES [inchem.org]

- 14. ec.europa.eu [ec.europa.eu]

- 15. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, menthofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Investigations of mechanisms of reactive metabolite formation from (R)-(+)-pulegone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Profile of Pulegol: A Technical Guide to Its Properties and Reactivity

For Immediate Release

This technical guide offers an in-depth analysis of the chemical properties and reactivity of pulegol, a monoterpenoid alcohol. This compound, and its isomers such as isothis compound, are significant molecules in the fields of flavor, fragrance, and pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the molecule's physicochemical characteristics, key chemical transformations, and relevant experimental methodologies.

Physicochemical and Spectroscopic Properties

This compound (IUPAC name: 5-methyl-2-(propan-2-ylidene)cyclohexan-1-ol) is a cyclic monoterpenoid.[1] Its structure, featuring a hydroxyl group and an exocyclic double bond, dictates its physical properties and chemical reactivity. While data for this compound itself is limited, extensive information is available for its more commercially prevalent isomer, isothis compound, which is a key intermediate in the industrial synthesis of (-)-menthol.[2][3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its common isomer, isothis compound. These parameters are fundamental for handling, formulation, and process design.

| Property | Value | Notes and References |

| Molecular Formula | C₁₀H₁₈O | [4][5] |

| Molecular Weight | 154.25 g/mol | [4][5] |

| Boiling Point | 227-228 °C @ 760 mmHg (this compound, est.) | [6] |

| 91 °C @ 12 mmHg (Isothis compound) | [7] | |

| 212-218 °C @ 760 mmHg (Isothis compound) | [7][8] | |

| Melting Point | 5 - 8 °C (Isothis compound) | [7] |

| Density | 0.904 - 0.913 g/mL @ 25 °C (Isothis compound) | [7][8] |

| Water Solubility | 279.1 mg/L @ 25 °C (this compound, est.) | Slightly soluble.[1][6] |

| logP (Octanol/Water) | 2.854 (this compound, est.) | [6] |

| 2.4 (Isothis compound, computed) | [4] | |

| Refractive Index | 1.468 - 1.477 @ 20 °C (Isothis compound) | [8] |

| CAS Number | 529-02-2 (this compound) | [4][5] |

Spectroscopic Data

The following table summarizes typical spectroscopic data for the related compound, (+)-Pulegone.

| Spectroscopy | Key Features and Chemical Shifts (δ) | Reference |

| ¹H NMR | Signals for two vinylic methyl groups (~1.8 ppm and ~2.0 ppm), a methyl group on the cyclohexane ring (~1.0 ppm), and multiple aliphatic protons in the 1.3-2.8 ppm range. | [9] |

| (400 MHz, CDCl₃) | ||

| ¹³C NMR | Carbonyl carbon (C=O) at ~204 ppm, quaternary and tertiary carbons of the double bond at ~142 ppm and ~132 ppm respectively, and aliphatic carbons between 21-51 ppm. | [9][10] |

| (100 MHz, CDCl₃) | ||

| GC-MS | The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 152, with characteristic fragmentation patterns. | [9] |

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by its two primary functional groups: the secondary alcohol and the trisubstituted exocyclic double bond. This allows for a range of chemical transformations, making it a versatile synthetic intermediate.

Synthesis

The most economically significant route to the this compound scaffold is the acid-catalyzed intramolecular ene reaction (cyclization) of (+)-citronellal to produce (-)-isothis compound.[2] This reaction can be catalyzed by various Lewis and Brønsted acids, with the choice of catalyst significantly impacting yield and stereoselectivity.[2][11]

Caption: Workflow for the synthesis of (-)-isothis compound.

Key Reactions

The functional groups of this compound allow for several key transformations, including oxidation, reduction, and rearrangement.

Caption: Key chemical reactions of the this compound molecule.

-

Oxidation : The secondary alcohol of this compound can be oxidized to the corresponding α,β-unsaturated ketone, pulegone, using standard oxidizing agents like pyridinium chlorochromate (PCC). The exocyclic double bond is susceptible to epoxidation with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), which can lead to a mixture of diastereomeric epoxides.[12][13] These epoxides are valuable intermediates for synthesizing aminodiols and other functionalized derivatives.[14][15]

-

Reduction : The most significant reduction reaction of the this compound scaffold is the catalytic hydrogenation of the double bond. The hydrogenation of (-)-isothis compound is the final step in many industrial syntheses of (-)-menthol.[3] The stereochemical outcome is highly dependent on the catalyst (e.g., Palladium, Ruthenium, Nickel) and reaction conditions, which control the facial selectivity of hydrogen addition.[3][16]

-

Rearrangement Reactions : Under acidic conditions, allylic alcohols like this compound can be susceptible to rearrangement. The related compound, pulegone, is known to rearrange to isopulegone.[17] Such rearrangements, often proceeding through carbocationic intermediates, are an important consideration in reaction design and purification.

Metabolic Pathways and Biological Reactivity

For drug development professionals, understanding the metabolic fate of a molecule is critical. While this compound itself is less studied, the metabolism of its oxidized form, pulegone, is well-documented and provides a crucial model for potential bioactivation. Pulegone is metabolized by cytochrome P450 enzymes, primarily through allylic hydroxylation, to form menthofuran.[17][18] Menthofuran is then further oxidized to a reactive γ-ketoenal, which is a soft electrophile capable of forming covalent adducts with cellular nucleophiles like proteins, leading to hepatotoxicity.[17][18][19] The reduction of pulegone's ketone to this compound is considered a detoxification pathway as it prevents the formation of menthofuran.[20]

Caption: Metabolic activation pathway of pulegone.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for research and development. The following sections provide methodologies for key transformations involving the this compound scaffold, adapted from literature.

Protocol: Synthesis of (-)-Isothis compound from (+)-Citronellal[2][21]

This protocol describes the acid-catalyzed cyclization of (+)-citronellal to (-)-isothis compound.

-

Materials : (+)-Citronellal, a Lewis acid catalyst (e.g., anhydrous zinc bromide, ZnBr₂), and a suitable solvent (e.g., toluene).

-

Procedure :

-

Charge a clean, dry reaction vessel with the solvent and the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture to a controlled temperature (e.g., 0-5 °C) using an ice bath.[21]

-

Slowly add (+)-citronellal to the stirred catalyst solution over a period of 1-2 hours, maintaining the reaction temperature.

-

After the addition is complete, allow the reaction to stir for an additional 2-5 hours, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by slowly adding a quenching solution (e.g., water, dilute aqueous hydrobromic acid, or a basic solution).[2][21]

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude isothis compound by fractional distillation under reduced pressure to obtain the high-purity product.

-

Protocol: Epoxidation of (-)-Isothis compound[12]

This protocol details the epoxidation of the double bond in isothis compound.

-

Materials : (-)-Isothis compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and anhydrous magnesium sulfate (MgSO₄).

-

Procedure :

-

Dissolve (-)-isothis compound (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add m-CPBA (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains low.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude epoxide mixture.

-

The resulting diastereomeric epoxides can be separated by column chromatography on silica gel if required.

-

Protocol: Catalytic Hydrogenation of (-)-Isothis compound to (-)-Menthol[3]

This protocol describes the reduction of the double bond to yield menthol isomers.

-

Materials : (-)-Isothis compound, a hydrogenation catalyst (e.g., 1-5 wt% Palladium on Carbon, Pd/C), a suitable solvent (e.g., ethanol or cyclohexane), and a hydrogenation reactor.

-

Procedure :

-

Charge a high-pressure hydrogenation reactor with (-)-isothis compound and the solvent.

-

Carefully add the catalyst to the reactor, typically under an inert atmosphere to prevent premature reaction.

-

Seal the reactor and purge the system several times with hydrogen gas to remove air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-100 bar).

-

Begin stirring and heat the reaction mixture to the target temperature (e.g., 25-100 °C).

-

Monitor the reaction by observing hydrogen uptake and by analyzing aliquots using GC.

-

Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge with an inert gas.

-

Filter the reaction mixture to remove the solid catalyst.

-

Remove the solvent under reduced pressure to yield the crude product, which will be a mixture of menthol stereoisomers. The specific ratio of isomers depends heavily on the chosen catalyst and conditions.

-

Applications in Drug Development

The this compound/isothis compound scaffold is a valuable chiral starting material for the synthesis of more complex molecules. Its rigid cyclohexane core and multiple functionalization points allow for the creation of diverse chemical libraries. Research has shown that derivatives, such as aminodiols and aminotriols synthesized from isothis compound epoxides, exhibit biological activities, including antiproliferative effects.[14] The established safety profile and natural origin of related phytophenols like menthol make these scaffolds attractive for prodrug design, where they can be used as promoieties to improve the physicochemical properties of a parent drug.[22] The formal hydroarylation of isothis compound to create 8-arylmenthol derivatives further expands its utility, providing access to privileged scaffolds for asymmetric synthesis.[23]

References

- 1. Showing Compound this compound (FDB006018) - FooDB [foodb.ca]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C10H18O | CID 92793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound, 529-02-2 [thegoodscentscompany.com]

- 7. benchchem.com [benchchem.com]

- 8. (-)-Isothis compound | C10H18O | CID 170833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (+)-Pulegone | C10H16O | CID 442495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. epb.bibl.th-koeln.de [epb.bibl.th-koeln.de]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isothis compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stereoselective synthesis and application of isothis compound-based bi- and trifunctional chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. PULEGONE AND RELATED SUBSTANCES [inchem.org]

- 18. Investigations of mechanisms of reactive metabolite formation from (R)-(+)-pulegone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolic activation of (R)-(+)-pulegone to a reactive enonal that covalently binds to mouse liver proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. CN108484355B - Preparation method of isothis compound - Google Patents [patents.google.com]

- 22. Phytophenols as Promoieties for Prodrug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Pulegol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize pulegol and its derivatives. This compound, a naturally occurring monoterpene alcohol, and its related compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural elucidation and purity assessment are critical for advancing research and ensuring the safety and efficacy of potential therapeutic agents. This document outlines the key spectroscopic data, experimental protocols, and relevant biochemical pathways associated with this compound and its derivatives.

Spectroscopic Data of this compound

The structural characterization of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.15 | t | 4.5 | H-1 |

| 1.95-2.10 | m | H-3ax, H-4ax | |

| 1.85 | s | CH₃-9 | |

| 1.65 | s | CH₃-10 | |

| 1.50-1.60 | m | H-3eq, H-4eq, H-5 | |

| 1.20-1.40 | m | H-6ax, H-6eq | |

| 0.90 | d | 6.5 | CH₃-7 |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom |

| 149.0 | C-8 |

| 125.0 | C-2 |

| 70.5 | C-1 |

| 42.0 | C-3 |

| 34.5 | C-6 |

| 31.0 | C-4 |

| 28.0 | C-5 |

| 22.0 | C-7 |

| 21.5 | C-9 |

| 19.0 | C-10 |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl group and the carbon-carbon double bond.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 | Strong, Broad | O-H stretch (hydroxyl group) |

| 2925 | Strong | C-H stretch (sp³ hybridized) |

| 1675 | Medium | C=C stretch (alkene) |

| 1450 | Medium | C-H bend (alkane) |

| 1045 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 154 | 10 | [M]⁺ (Molecular Ion) |

| 139 | 25 | [M - CH₃]⁺ |

| 121 | 40 | [M - CH₃ - H₂O]⁺ |

| 95 | 100 | [C₇H₁₁]⁺ (Base Peak) |

| 81 | 65 | [C₆H₉]⁺ |

| 67 | 50 | [C₅H₇]⁺ |

Spectroscopic Characterization of this compound Derivatives

The synthesis of this compound derivatives is a common strategy to explore structure-activity relationships. The spectroscopic characterization of these derivatives is essential to confirm their structures. Below are representative spectroscopic data for a common class of this compound derivatives, the aminodiols, synthesized from isothis compound, a stereoisomer of this compound.

Table 5: Representative Spectroscopic Data for Isothis compound-derived Aminodiols

| Derivative | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) | Key IR Bands (cm⁻¹) | Key MS Fragments (m/z) |

| Isothis compound Epoxide | 2.95 (d, J=4.0 Hz, H-8), 1.30 (s, CH₃-9) | 60.5 (C-2), 58.0 (C-8) | 1250 (C-O, epoxide) | 170 [M]⁺, 155 [M-CH₃]⁺ |

| Benzylaminodiol | 7.20-7.40 (m, Ar-H), 3.80 (d, J=13.0 Hz, Ph-CH₂) | 138.5 (Ar-C), 72.0 (C-1), 65.5 (C-2), 55.0 (N-CH₂) | 3350 (N-H), 3300 (O-H) | 277 [M]⁺, 186 [M-PhCH₂]⁺ |

| Ethanolaminodiol | 3.70 (t, J=5.5 Hz, N-CH₂), 2.80 (t, J=5.5 Hz, O-CH₂) | 72.0 (C-1), 65.0 (C-2), 61.0 (O-CH₂), 50.0 (N-CH₂) | 3400-3200 (broad, O-H, N-H) | 215 [M]⁺, 184 [M-CH₂OH]⁺ |

Data is generalized from literature reports and will vary based on the specific derivative.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound or its derivative.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

Instrumental Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: 10-15 ppm

Instrumental Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

-

Spectral Width: 0-220 ppm

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small drop of the liquid this compound or a small amount of the solid derivative directly onto the center of the ATR crystal.

-

For solid samples, use the pressure arm to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer

-

Accessory: ATR accessory with a diamond or germanium crystal

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a stock solution of the this compound or its derivative in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

Instrumental Parameters:

-

Gas Chromatograph: